(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid chemical structure
(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid chemical structure
An In-Depth Technical Guide to (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic Acid
Abstract
This technical guide provides a comprehensive examination of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid, a conformationally constrained, non-proteinogenic β-amino acid. Intended for researchers, medicinal chemists, and professionals in drug development, this document details the compound's structural features, physicochemical properties, and strategic applications in modern peptidomimetics. We will explore the rationale behind its synthesis, stereochemical control, and its incorporation into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). Detailed protocols, mechanistic insights, and data-driven discussions are provided to equip scientists with the practical knowledge required to leverage this unique building block for designing structurally defined and metabolically robust peptides.
The Strategic Value of Constrained β-Amino Acids in Peptidomimetics
The therapeutic potential of natural peptides is often hampered by two intrinsic limitations: metabolic instability due to rapid enzymatic degradation and high conformational flexibility, which leads to a significant entropic penalty upon binding to a biological target. Peptidomimetics aim to overcome these hurdles by incorporating non-natural amino acids that impart specific, desirable properties.
The β-Peptide Advantage
β-amino acids, which have the amino group attached to the β-carbon relative to the carboxyl group, form the basis of β-peptides. These peptides are resistant to degradation by common proteases and are known to fold into stable, predictable secondary structures, including helices, sheets, and turns, even in short sequences.[1]
(1R,3R)-3-Aminocyclopentanecarboxylic Acid: A Structurally Pre-organized Scaffold
The incorporation of a cyclopentane ring into the β-amino acid backbone introduces a high degree of conformational rigidity.[1] Unlike linear amino acids that can adopt numerous conformations, the puckered structure of the cyclopentane ring significantly restricts the available dihedral angles. The (1R,3R) stereochemistry defines a specific trans relationship between the amino and carboxylic acid groups, locking the molecule into a well-defined three-dimensional shape. This pre-organization is a cornerstone of rational drug design, as it can enhance binding affinity and selectivity for a target receptor or enzyme.
Physicochemical and Structural Properties
A thorough understanding of the building block's properties is fundamental to its successful application.
Chemical Structure and Stereochemistry
(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a derivative of a chiral amino acid featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine, rendering it suitable for Fmoc-based peptide synthesis.
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IUPAC Name: (1R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)cyclopentane-1-carboxylic acid
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CAS Number: 220497-66-5 (for the enantiomeric (1S,3R) cis-isomer)[2][3][4] Note: The (1R,3R)-trans isomer is a specific stereoisomer synthesized for custom applications.
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SMILES: C1CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Key Physicochemical Data
The following table summarizes essential data for this class of compounds.
| Property | Value | Source |
| Molecular Weight | 351.40 g/mol | [2][5][6] |
| Appearance | White to off-white solid | [2] |
| Purity | ≥95% (typically by HPLC) | [2][5] |
| Storage Conditions | 0-8°C | [2] |
The Role of the Fmoc Protecting Group
The Fmoc group is the linchpin of the most common strategy for modern Solid-Phase Peptide Synthesis (SPPS).[7] Its primary advantages are:
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Base Lability: It is stable under the acidic conditions used to cleave many side-chain protecting groups but is readily removed with a mild base, typically a solution of piperidine in an organic solvent.[7]
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Orthogonality: This base-lability allows for an "orthogonal" protection scheme, where the N-terminal Fmoc group can be selectively removed at each cycle without disturbing the acid-labile protecting groups on the amino acid side chains (e.g., Boc, tBu, Trt).[7]
Synthesis and Stereochemical Control
The synthesis of conformationally constrained amino acids with high stereopurity is a non-trivial challenge. Several strategies have been developed to access cyclopentane β-amino acids. These often start from chiral precursors or employ asymmetric reactions to establish the desired stereocenters. Common approaches include ring-closing metathesis of functionalized dienes and stereoselective aza-Michael additions.[8][9][10]
Protocol: Fmoc Protection of (1R,3R)-3-Aminocyclopentanecarboxylic Acid
This protocol describes a general procedure for the N-terminal protection of the free amino acid, a crucial step to prepare it for peptide synthesis.
Materials:
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(1R,3R)-3-Aminocyclopentanecarboxylic acid
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N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
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Dioxane (or acetone) and Water
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Sodium Bicarbonate (NaHCO₃)
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Dilute Hydrochloric Acid (HCl)
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Ethyl Acetate
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Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
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Dissolution: Dissolve the free amino acid (1.0 equivalent) in a 10% aqueous solution of sodium bicarbonate at 0-5°C with stirring.
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Addition of Fmoc-OSu: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane to the amino acid solution. Vigorous stirring is essential to ensure proper mixing.[11]
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Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, dilute the mixture with water. Perform a wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar byproducts.
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Precipitation: Carefully acidify the aqueous layer to a pH of 2-3 using dilute HCl. The Fmoc-protected amino acid will precipitate as a white solid.
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Extraction: Extract the product from the aqueous phase using ethyl acetate (3x volumes).
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Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter the solution and evaporate the solvent under reduced pressure to yield the crude product.[11]
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Purification: If necessary, purify the final compound by recrystallization or silica gel column chromatography to achieve the desired purity for SPPS.
Quality Control: Ensuring Stereochemical Purity
The stereochemical integrity of the Fmoc-amino acid is paramount for the successful synthesis of a well-defined peptide.[12] Enantiomeric purity is typically assessed using chiral High-Performance Liquid Chromatography (HPLC) or by ¹H NMR spectroscopy in the presence of a chiral solvating agent.[12]
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is as a building block in Fmoc-based SPPS.[2][3] The process is cyclical, involving the sequential addition of amino acids to a growing chain anchored to an insoluble resin support.
The Fmoc-SPPS Workflow
The core of Fmoc-SPPS is a repeating cycle of deprotection, activation, and coupling.
Caption: The iterative cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Mechanistic Insight: Fmoc Deprotection
The removal of the Fmoc group is a critical step that must be efficient to ensure a high yield of the final peptide. The process occurs via a base-induced β-elimination mechanism (E1cB).[13]
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Proton Abstraction: A base, typically the secondary amine piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring system.[14][15]
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Elimination: The resulting carbanion is stabilized by the aromatic system and rapidly undergoes elimination, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate.[13][15]
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Scavenging: The excess piperidine in the solution acts as a nucleophile, trapping the electrophilic DBF to form a stable adduct. This step is crucial to prevent DBF from reacting with the newly deprotected N-terminal amine of the peptide.[13][15]
Caption: The base-induced E1cB mechanism for Fmoc group removal.
Protocol: Incorporation into a Peptide Sequence
Materials:
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Fmoc-protected peptide-resin
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Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)
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(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid
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Coupling Activator: e.g., HBTU (0.95 equivalents relative to amino acid)
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Base: Diisopropylethylamine (DIPEA) (2 equivalents relative to amino acid)
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DMF (peptide synthesis grade)
Procedure:
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Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the synthesis vessel.
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Fmoc Deprotection: Drain the DMF, add the deprotection solution, and agitate for 5-10 minutes. Drain and repeat with fresh solution for another 10-15 minutes.[13]
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Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.
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Coupling:
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In a separate vial, dissolve (1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid (3-5 equivalents) and HBTU in DMF.
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Add DIPEA to the solution to activate the carboxylic acid. This is often indicated by a color change.
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Immediately add the activated amino acid solution to the resin.
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Agitate the mixture for 1-2 hours. Coupling times for sterically hindered amino acids may need to be extended.
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Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
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Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling may be necessary.
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Iteration: The cycle is now complete. Proceed to the deprotection step for the addition of the next amino acid in the sequence.
Conclusion and Future Outlook
(1R,3R)-3-(Fmoc-amino)cyclopentanecarboxylic acid is a powerful tool for the modern peptide chemist. Its inherent conformational rigidity and defined stereochemistry allow for the rational design of peptidomimetics with enhanced structural stability and biological activity. By constraining the peptide backbone, researchers can effectively reduce the entropic cost of binding, leading to improved affinity and selectivity. The continued development of synthetic methodologies to access such constrained building blocks will further expand their application in drug discovery, materials science, and fundamental biochemical research, enabling the creation of novel molecules with precisely engineered functions.
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